Hafnium--palladium (1/3)

Intermetallic compounds Crystal structure X-ray diffraction

Researchers seeking ordered intermetallic catalysts face thermal degradation of Pd/C and Pt/C above 1000°C, while the Hf-Pd system exhibits stark stoichiometry-dependent behavior-HfPd₂ shows zero hydrogen absorption, HfPd absorbs as solid solution-making phase selection critical for reproducible results. HfPd₃ (CAS 12298-59-8) addresses these challenges: • Peritectic formation at 1965°C, retaining structural integrity far beyond conventional catalysts • Ordered TiNi₃-type hexagonal structure (P6₃/mmc, a = 0.5595 nm, c = 0.9192 nm) enabling atomic-level predictability of Pd-Pd and Pd-Hf distances • Calculated formation energy of -0.886 eV/atom ensures phase stability for HT-PEMFC, SOEC, and hydrogen separation membrane research

Molecular Formula HfPd3
Molecular Weight 497.7 g/mol
CAS No. 12298-59-8
Cat. No. B14732914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium--palladium (1/3)
CAS12298-59-8
Molecular FormulaHfPd3
Molecular Weight497.7 g/mol
Structural Identifiers
SMILES[Pd].[Pd].[Pd].[Hf]
InChIInChI=1S/Hf.3Pd
InChIKeyXBVWQKSGNBFRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HfPd₃ Ordered Intermetallic Phase


Hafnium–palladium (1/3) (HfPd₃, CAS 12298-59-8) is a binary intermetallic compound of hafnium and palladium belonging to the broader Hf-Pd system. It crystallizes with hexagonal symmetry in space group P6₃/mmc and adopts the TiNi₃ structure type (D0₂₄), with lattice parameters a = 0.5595 nm and c = 0.9192 nm [1]. The compound exhibits a calculated formation energy of -0.886 eV/atom and a density of 12.77 g/cm³ [2]. HfPd₃ forms peritectically at 1965 °C [1] and has been recognized as a hyper-d-electronic intermetallic phase with predicted stability within the Brewer-Engel valence-bond theoretical framework [3].

HfPd₃ Differentiation from In-Class Compounds


Although HfPd₃, ZrPd₃, and TiPd₃ all share the TiNi₃ structure type and 1:3 stoichiometry with an early transition metal and palladium, they exhibit substantial differences in lattice parameters, electronic density of states, and thermodynamic stability that preclude simple substitution. HfPd₃ possesses a larger unit-cell volume (0.266 nm³) compared with its lighter congeners due to the larger atomic radius of hafnium relative to zirconium and titanium, which directly influences metal–metal bonding distances, electronic band structure, and consequently the surface adsorption properties relevant to catalytic applications [1]. Furthermore, within the Hf-Pd system itself, the five known intermetallic compounds (Hf₂Pd, HfPd, Hf₃Pd₄, HfPd₂, and HfPd₃) exhibit markedly different formation enthalpies, hydrogen absorption behaviors, and phase stability regimes [2]. A specific example is that HfPd₂ exhibits no detectable hydrogen absorption under standard conditions, whereas HfPd absorbs hydrogen as a solid solution [3], illustrating that even within the same binary system, substitution can produce entirely divergent functional behavior. The evidence presented below quantifies these differences where data are available and identifies where comparative data remain absent.

HfPd₃ Quantitative Evidence


Crystal Structure and Lattice Parameters

HfPd₃ crystallizes in the hexagonal TiNi₃ structure type (space group P6₃/mmc, Pearson symbol hP16) with lattice parameters a = 0.5595 nm and c = 0.9192 nm, giving a c/a ratio of 1.643, which is consistent with the theoretical spherical close-packing value of 1.63 [1]. This structure results from the ordered stacking sequence abacabac of close-packed layers and is common to ZrPd₃ and TiPd₃ as well [2]. HfPd₃ is one of three TiNi₃-type phases originally reported in this AB₃ intermetallic family, the others being ZrPd₃ and HfPt₃ [2].

Intermetallic compounds Crystal structure X-ray diffraction

Formation Mode and High-Temperature Stability

Within the Hf-Pd binary system, HfPd₃ forms via a peritectic reaction at 1965 °C [1]. This formation mechanism differs from that of the neighboring compound HfPd₂, which forms congruently at 2075 °C and decomposes eutectoidally at 1370 °C [2]. In contrast, Hf₂Pd and HfPd form peritectically at 1415 °C and 1610 °C, respectively [2]. The peritectic formation of HfPd₃ necessitates precise control of composition and cooling rate during synthesis to avoid the co-formation of adjacent phases such as HfPd₂.

Phase diagram Thermodynamics High-temperature materials

Formation Enthalpy and Thermodynamic Stability

The formation enthalpy of HfPd₃ has been determined by direct synthesis calorimetry and DFT calculations. Direct synthesis calorimetry reports ΔfH values for HfₓPd₁₋ₓ (x = 0.25, corresponding to HfPd₃) referenced to pure metals [1]. The Materials Project calculated formation energy for HfPd₃ is -0.886 eV/atom (-85.5 kJ/mol-atom) [2]. The stability of HfPd₃ can be contextualized against HfPd₂: literature reports that HfPd₂ has a formation enthalpy of approximately -98.7 kJ/(g-atom alloy), whereas TiPd₃ and ZrPd₂ exhibit values of -65 kJ/(g-atom alloy) and -77.7 kJ/(g-atom alloy), respectively [3]. This trend indicates that Hf-containing intermetallics in the Hf-Pd system exhibit progressively greater thermodynamic stability with increasing Hf content up to HfPd₂.

Calorimetry Formation enthalpy Thermodynamic stability

Brewer-Engel Electrocatalytic Potential

HfPd₃ has been identified as a hyper-d-electronic intermetallic phase with predicted high electrocatalytic activity for the hydrogen evolution reaction (HER) based on the Brewer-Engel valence-bond theoretical framework [1][2]. In this context, HfPd₃ is grouped alongside MoCo₃, WNi₃, VNi₃, ZrPt₃, LaNi₅, and HfPt₃ as intermetallic phases of highest symmetry and minimal entropy with improved d-orbital overlap that are predicted to exhibit synergism in electrocatalysis [1]. The theory posits that alloying a left-half transition metal (Hf, with empty d-orbitals) with a right-half transition metal (Pd, with internally paired d-electrons) produces optimal (d⁸) electronic configuration for HER catalysis [1][2].

Electrocatalysis Hydrogen evolution reaction Brewer-Engel theory

HfPd₃ Application Scenarios


High-Temperature Electrocatalyst Development

HfPd₃ exhibits peritectic formation at 1965 °C and retains structural integrity at temperatures well above those tolerable by Pd/C, Pt/C, or lower-melting intermetallic compounds such as Hf₂Pd (1415 °C) or HfPd (1610 °C) [1]. This thermal stability makes HfPd₃ a candidate electrode material for high-temperature proton exchange membrane fuel cells (HT-PEMFC) and solid oxide electrolysis cells (SOEC) where conventional catalysts degrade. The Brewer-Engel framework predicts enhanced HER activity for this class of hyper-d-electronic intermetallics [2], positioning HfPd₃ for exploratory research in thermally demanding electrochemical hydrogen production environments. However, researchers should note that experimental HER performance data specific to HfPd₃ are not yet available in the open literature, and validation studies are required.

Hydrogen-Selective Membrane and Sensor Material

In the Hf-Pd binary system, hydrogen absorption properties vary dramatically with stoichiometry: HfPd absorbs hydrogen as a solid solution, whereas HfPd₂ exhibits no detectable hydrogen absorption under identical conditions [3]. The hydrogen absorption behavior of HfPd₃ remains unreported in the peer-reviewed literature, presenting both a knowledge gap and a research opportunity. This stark contrast in hydrogen uptake across the Hf-Pd system suggests that HfPd₃ may possess distinct hydrogen permeability or selectivity characteristics warranting investigation for hydrogen purification membranes, hydrogen sensors, or selective hydrogenation catalyst supports. The strong formation enthalpy (-85.5 kJ/mol-atom) [4] suggests high phase stability that may resist hydride-induced embrittlement, a common failure mode in Pd-based hydrogen separation membranes.

TiNi₃-Type Ordered Catalyst Support

The ordered hexagonal TiNi₃-type structure of HfPd₃ (space group P6₃/mmc, a = 0.5595 nm, c = 0.9192 nm) [1] provides a well-defined atomic arrangement with alternating Hf and Pd sites that is structurally analogous to ZrPd₃ and TiPd₃ [5]. This ordered intermetallic framework can serve as a structurally robust support or modifier in catalytic systems where the precise geometric and electronic environment of Pd active sites must be controlled. Unlike random alloys or core-shell nanoparticles, the ordered HfPd₃ phase offers atomic-level predictability of Pd–Pd and Pd–Hf distances, which can be exploited in catalyst design studies investigating ensemble effects, ligand effects, or site-isolation strategies. Research groups investigating Pd₃Zr and Pd₃Ti for electro-oxidation of alcohols and formic acid have demonstrated enhanced activity attributed to modified d-band centers [6]; HfPd₃ may exhibit analogous electronic modifications due to the larger atomic radius and distinct electronegativity of Hf relative to Zr and Ti.

Phase Equilibria and Calorimetry Studies

The Hf-Pd phase diagram has undergone significant revision, with the 2016 reinvestigation by Stalick and Waterstrat resolving contradictions in earlier studies regarding the existence of Hf₃Pd₄ (not found), discovering the new Hf₂Pd₃ phase, and identifying a previously undetected peritectic reaction for HfPd₂ at 1850 °C [7]. In this context, HfPd₃ serves as a key reference compound for calorimetric and crystallographic investigations aimed at refining the thermodynamic description of the Hf-Pd system. The compound's well-defined TiNi₃-type structure and peritectic formation mechanism make it a valuable standard for high-temperature calorimetry studies and for benchmarking computational predictions of formation enthalpies and phase stability using DFT methods [4]. Procurement of high-purity HfPd₃ supports fundamental research in alloy thermodynamics and intermetallic phase prediction.

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